molecular formula C17H16N2OS B11832796 2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one CAS No. 61554-73-2

2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one

Cat. No.: B11832796
CAS No.: 61554-73-2
M. Wt: 296.4 g/mol
InChI Key: OCAXDADFCZKAMG-UHFFFAOYSA-N
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Description

2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is a quinazoline derivative known for its diverse chemical properties and potential applications in various fields. Quinazoline derivatives are a class of compounds that have shown significant biological activities, making them of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves the reaction of o-toluidine with carbon disulfide and methyl iodide to form the intermediate compound. This intermediate is then reacted with anthranilic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-((methylthio)methyl)-3-phenylquinazolin-4(3H)-one
  • 2-((methylthio)methyl)-3-(p-tolyl)quinazolin-4(3H)-one
  • 2-((methylthio)methyl)-3-(m-tolyl)quinazolin-4(3H)-one

Uniqueness

2-((methylthio)methyl)-3-(o-tolyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazoline ring, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group provides steric hindrance and electronic effects that can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

61554-73-2

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(methylsulfanylmethyl)quinazolin-4-one

InChI

InChI=1S/C17H16N2OS/c1-12-7-3-6-10-15(12)19-16(11-21-2)18-14-9-5-4-8-13(14)17(19)20/h3-10H,11H2,1-2H3

InChI Key

OCAXDADFCZKAMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC

Origin of Product

United States

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